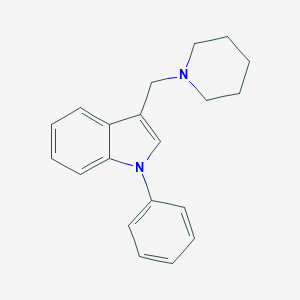

1-phenyl-3-(piperidin-1-ylmethyl)indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-(piperidin-1-ylmethyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-3-9-18(10-4-1)22-16-17(15-21-13-7-2-8-14-21)19-11-5-6-12-20(19)22/h1,3-6,9-12,16H,2,7-8,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXKHFUJNGYOTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CN(C3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149079 | |

| Record name | Indole, 1-phenyl-3-(piperidinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109934-52-3 | |

| Record name | Indole, 1-phenyl-3-(piperidinomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109934523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 1-phenyl-3-(piperidinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Elucidation of 1 Phenyl 3 Piperidin 1 Ylmethyl Indole and Derivatives

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic analysis is fundamental to the characterization of novel or synthesized organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, allows for a complete structural elucidation of 1-phenyl-3-(piperidin-1-ylmethyl)indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the N-phenyl group, the indole (B1671886) core, the piperidinyl moiety, and the bridging methylene (B1212753) group. Based on data from closely related indole derivatives, the expected chemical shifts (δ) are predictable nih.govmdpi.com. Protons on the N-phenyl ring and the indole benzene (B151609) ring are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm mdpi.com. The unique proton at the C2 position of the indole ring would likely appear as a singlet further downfield. The methylene bridge protons (-CH₂-) connecting the indole and piperidine (B6355638) rings would present as a key singlet around 3.5-4.5 ppm. The protons of the piperidine ring typically show complex multiplets in the aliphatic region, from approximately 1.4 to 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show a number of distinct signals in both the aromatic (110-140 ppm) and aliphatic (20-60 ppm) regions. The carbons of the phenyl and indole rings would dominate the downfield region mdpi.com. The methylene bridge carbon is expected around 50-60 ppm, while the carbons of the piperidine ring would appear in the 24-55 ppm range.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Indole Aromatic Protons | 7.0 - 7.8 | 110 - 137 |

| Indole C2-H | ~7.3 | ~125 |

| N-Phenyl Aromatic Protons | 7.2 - 7.6 | 125 - 140 |

| Methylene Bridge (-CH₂-) | ~3.6 | ~53 |

| Piperidine Protons (α to N) | ~2.4 | ~54 |

| Piperidine Protons (β, γ to N) | 1.4 - 1.6 | 24 - 26 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.

Key expected peaks include C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic piperidine and methylene groups (typically in the 2800-3000 cm⁻¹ range) researchgate.net. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region. A significant band corresponding to the C-N stretching of the piperidine and the connection to the methylene bridge would likely appear in the 1100-1300 cm⁻¹ fingerprint region researchgate.net. The out-of-plane C-H bending vibrations for the substituted benzene and indole rings would give rise to strong absorptions in the 700-900 cm⁻¹ range, which can be diagnostic of the substitution pattern researchgate.net.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Indole, Phenyl Rings |

| Aliphatic C-H Stretch | 2800 - 3000 | Piperidine, Methylene |

| Aromatic C=C Stretch | 1450 - 1600 | Indole, Phenyl Rings |

| C-N Stretch | 1100 - 1300 | Piperidinyl-methyl |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Substituted Rings |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₂₀H₂₂N₂), the exact molecular weight is 290.1783 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate a mass spectrum. The fragmentation pattern observed in the mass spectrum offers valuable structural clues. For this molecule, a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 290 or 291, respectively, would be expected.

Key fragmentation pathways would likely involve the cleavage of the bond between the indole ring and the methylene bridge, which is a weak benzylic position. This would lead to two primary fragmentation patterns:

Formation of a piperidinylmethyl cation ([C₅H₁₀N-CH₂]⁺) at m/z 98.

Formation of a stable N-phenyl-indol-3-ylmethyl cation or a related tropylium-like ion. A characteristic fragment is often observed at m/z 206, corresponding to the loss of the piperidine moiety and subsequent rearrangement.

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 290 | Molecular Ion [M]⁺ | [C₂₀H₂₂N₂]⁺ |

| 206 | [M - C₅H₁₀N]⁺ (Loss of piperidinyl radical) | [C₁₅H₁₂N]⁺ |

| 98 | [M - C₁₄H₁₀N]⁺ (Piperidinylmethyl cation) | [C₆H₁₂N]⁺ |

X-ray Crystallography for Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography offers an exact picture of the molecule's conformation and arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic positions.

Structure Activity Relationship Sar Studies of 1 Phenyl 3 Piperidin 1 Ylmethyl Indole Scaffolds

Elucidating the Role of the Indole (B1671886) Core in Pharmacological Interactions

The indole nucleus is not merely a passive scaffold but an active participant in pharmacological interactions, widely regarded as a "privileged structure" in medicinal chemistry. researchgate.netnih.govnih.gov This is due to its ability to mimic the structure of peptides and engage in various non-covalent interactions with biological macromolecules. researchgate.net The indole ring system is a common feature in numerous natural products and FDA-approved drugs, highlighting its importance in establishing high-affinity binding to multiple receptors. nih.govresearchgate.net

A key feature of the indole core is the nitrogen atom's lone pair of electrons, which contributes to a conjugated system, and the N-H group, which can act as a potent hydrogen bond donor. nih.gov This hydrogen bonding capability is critical for anchoring the ligand within a receptor's active site; for example, a stable H-bond between the indole N-H and a serine residue can be a determining factor for binding. nih.gov Furthermore, the aromatic nature of the bicyclic indole structure allows for significant π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's binding pocket. researchgate.net

The importance of the indole core is further emphasized when compared to isosteric replacements like indazole or pyrazole. While these scaffolds can replicate the general shape, the subtle differences in their electronic properties and hydrogen bonding capacity often lead to significant changes in biological activity, underscoring the unique and vital contribution of the indole moiety itself. nih.gov

Impact of N1-Phenyl Substitution on Biological Activity

The substitution of a phenyl group at the N1 position of the indole core introduces a critical element for modulating the scaffold's interaction with its biological targets. The orientation and properties of this phenyl ring can significantly influence binding affinity and selectivity.

Substituent Effects on Electronic and Steric Properties

The electronic nature and size of substituents on the N1-phenyl ring are pivotal in tuning the biological activity of the entire compound. In studies of N-phenylindole derivatives as inhibitors of Mycobacterium tuberculosis Pks13, it was found that introducing bulky, hydrophobic groups at the para-position of the phenyl ring resulted in compounds with considerable activity. researchgate.netnih.gov

Table 1: Effect of N1-Phenyl Para-Substituents on Anti-TB Activity

This table is interactive. Click on the headers to sort the data.

| Compound ID | N1-Phenyl Para-Substituent | Activity (MIC in µg/mL) researchgate.net |

|---|---|---|

| 45 | Phenyl | 0.0625 |

| 55 | t-Butyl | 0.125 |

| 58 | Bromo | 0.125 |

| 48 | Piperidyl | 0.125 |

| 54 | i-Propyl | 0.125 |

| 57 | Methyl | 0.5 |

| 49 | Fluoro | 1 |

| 33 | Methoxy | 8 |

Positional Isomerism and Activity Modulation

The position of a substituent on the N1-phenyl ring—whether it is in the ortho, meta, or para position—is a critical determinant of biological activity. The spatial vector of the substituent can affect how the molecule fits into a binding pocket and interacts with specific residues. Studies on other classes of molecules have consistently shown that positional isomers can have vastly different biological profiles. researchgate.net

Generally, meta- and para-substituted compounds tend to exhibit greater activity compared to their ortho-counterparts. researchgate.net This is often attributed to steric hindrance, where a bulky ortho-substituent can clash with the protein surface or force the N1-phenyl ring into a non-optimal conformation for binding. In contrast, para- and meta-substituents extend into more accessible regions of space, allowing for favorable interactions without causing steric disruption. Research on 2-phenylindole derivatives has shown that moving a fluorine atom between the ortho, meta, and para positions retains allosteric modulator activity but significantly alters potency and selectivity, demonstrating how positional changes can fine-tune a compound's pharmacological profile. nih.gov The replication of specific bond angles and substituent vectors, as seen in ortho- (60°) versus meta- (120°) substituted benzenes, is a key challenge in drug design, and even small deviations can disrupt ligand-protein binding.

Influence of the C3-Piperidin-1-ylmethyl Moiety on Target Binding and Efficacy

The C3-piperidin-1-ylmethyl group, often introduced via a Mannich reaction, is a crucial component for establishing interactions with the biological target and is recognized as an important pharmacophore in its own right. This side chain contributes significantly to the molecule's three-dimensional structure and provides a basic nitrogen atom that is often essential for forming salt bridges or key hydrogen bonds with acidic residues in the target protein.

Stereochemical Considerations and Conformational Flexibility

The linkage between the indole C3 position and the piperidine (B6355638) ring can be a source of stereoisomerism, which can have profound implications for biological activity. The synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives has shown that different enantiomers and diastereomers can be isolated and possess distinct spatial configurations. These stereoisomers exhibit differences in their NMR spectra, indicating that their three-dimensional shapes and the orientation of key functional groups are not identical.

Since molecular recognition in biological systems is highly dependent on three-dimensional complementarity, it is expected that different stereoisomers will interact differently with a chiral protein target. One enantiomer may fit perfectly into a binding site, leading to high affinity and efficacy, while its mirror image may bind weakly or not at all. The conformational flexibility of the piperidine ring and the methylene (B1212753) linker also allows the basic nitrogen to orient itself optimally to interact with the target.

Modifications within the Piperidine Ring and Linker

Modifications to the piperidine ring and the linker provide another avenue for optimizing pharmacological activity. Structure-activity relationship studies have demonstrated that the choice of the cyclic amine at the C3 side chain is critical. In the context of Pks13 inhibitors, replacing the piperidine ring with a pyrrolidine or a simple N,N-dimethyl group resulted in a decrease in potency, establishing piperidine as the optimal moiety for this specific target. researchgate.net

This suggests that the six-membered ring of piperidine provides the ideal size and conformation to fit the target's binding pocket. Further substitutions on the piperidine ring itself can be used to probe for additional interactions, enhance selectivity, or improve pharmacokinetic properties. The concept of "escaping flatland" in drug design suggests that molecules with more complex three-dimensional structures, such as those conferred by a substituted piperidine ring, often have improved interactions with protein binding sites.

Table 2: Influence of C3-Aminomethyl Moiety on Anti-TB Activity

This table is interactive. Click on the headers to sort the data.

| Compound ID | C3-Aminomethyl Group | Activity (MIC in µg/mL) researchgate.net |

|---|---|---|

| 50 | Piperidin-1-ylmethyl | 0.5 |

| 53 | 4-Methylpiperidin-1-ylmethyl | 1 |

| 51 | Dimethylaminomethyl | 2 |

| 56 | Pyrrolidin-1-ylmethyl | 0.25 |

Identification of Key Pharmacophoric Features for Specific Biological Activities (Preclinical)

While direct preclinical structure-activity relationship (SAR) studies on 1-phenyl-3-(piperidin-1-ylmethyl)indole are not extensively available in the public domain, analysis of closely related analogs provides significant insights into the key pharmacophoric features essential for biological activity. These studies, focusing on modifications of the indole core, the N-phenyl group, and the piperidinylmethyl moiety, help to construct a putative pharmacophore model for this class of compounds.

Contribution of the Indole Scaffold and C3-Side Chain

The indole nucleus serves as a crucial scaffold, with its aromatic and heterocyclic character facilitating various non-covalent interactions with biological targets. The nature and position of substituents on the indole ring are critical determinants of activity.

In a series of 1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole derivatives evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line, the importance of the substituent on the piperidine ring was highlighted. yeditepejhs.org The study demonstrated that the introduction of specific functionalities on the piperidine ring could modulate the cytotoxic potential of the parent molecule.

For instance, compounds bearing a hydroxyl group on the piperidine ring, such as 1-((4-hydroxy-4-phenylpiperidin-1-yl)methyl)-3-methyl-1H-indole, exhibited notable cytotoxic activity. This suggests that a hydrogen bond donor/acceptor at this position could be a key pharmacophoric feature. The presence of a bulky phenyl group on the same carbon as the hydroxyl group also appears to be favorable.

Below is a data table summarizing the preclinical cytotoxic activity of these analogs.

| Compound | Piperidine Substituent (R) | IC50 (µM) |

|---|---|---|

| 1 | 4-hydroxy-4-phenyl | 27 |

| 2 | 4-(2-methoxyphenyl) | 53 |

| 3 | 4-benzoyl-4-phenyl | 35 |

| 9 | 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl | 32 |

| 10 | 4-(furan-2-carbonyl) | 31 |

Influence of the N-Phenyl Group

The N-phenyl substitution on the indole core is another critical element influencing the biological profile of these compounds. In a study of N-phenylindole derivatives as inhibitors of Pks13 in Mycobacterium tuberculosis, the substitution pattern on the N-phenyl ring was found to significantly impact antimycobacterial activity. nih.gov

The research indicated that hydrophobic groups at the para position of the N-phenyl ring led to a marked improvement in activity. This suggests the presence of a hydrophobic pocket in the target's binding site that can accommodate these substituents. Both electron-donating and electron-withdrawing groups at the para-position were found to be favorable, with the para-position itself being the optimal location for substitution.

Furthermore, the nature of the substituent at the 3-position of the indole ring also played a role, with an acetyl group being more favorable than ester or amide groups for antitubercular activity. The study also highlighted that a piperidine moiety, as part of the Mannich base substructure, was generally the most potent among other cyclic amines like pyrrolidine. nih.gov

The following table presents the SAR data for a series of N-phenylindole derivatives.

| Compound | N-Phenyl Substituent | Indole C3-Substituent | Indole C4-Substituent | MIC (µg/mL) |

|---|---|---|---|---|

| 31 | 4-methoxy | acetyl | H | 2 |

| 32 | 4-methyl | acetyl | H | 1 |

| 33 | 4-fluoro | acetyl | H | 0.5 |

| 50 | 4-(N,N-dimethyl) | acetyl | piperidin-1-ylmethyl | 0.5 |

| 51 | 4-(N,N-dimethyl) | acetyl | N,N-dimethylaminomethyl | 2 |

| 55 | 4-(t-butyl) | acetyl | piperidin-1-ylmethyl | 0.125 |

| 56 | 4-(t-butyl) | acetyl | pyrrolidin-1-ylmethyl | 0.25 |

Based on these preclinical studies of analogous structures, the key pharmacophoric features for the biological activity of the this compound scaffold can be summarized as:

An indole core acting as a central scaffold.

A substituted phenyl group at the N1-position of the indole, where para-substitution with hydrophobic groups is generally favorable for activity.

A piperidin-1-ylmethyl side chain at the C3-position of the indole, which is crucial for activity. The piperidine ring itself appears to be a preferred cyclic amine.

The potential for hydrogen bond donor/acceptor groups on the piperidine ring, which may enhance interactions with the biological target.

These features provide a foundation for the rational design of novel and more potent analogs based on the this compound scaffold for various therapeutic applications.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interaction Prediction

Without dedicated molecular docking studies, the prediction of binding poses and affinities of 1-phenyl-3-(piperidin-1-ylmethyl)indole with any specific receptor targets remains speculative. The identification of key interacting amino acid residues and the characteristics of its potential binding sites are unknown. While studies on other substituted indole (B1671886) derivatives have identified interactions with various receptors, these findings cannot be directly extrapolated to the title compound with scientific accuracy.

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

In the absence of molecular docking results, subsequent molecular dynamics simulations to analyze the conformational changes of a ligand-receptor complex involving this compound have not been performed. Therefore, there is no data on the stability of its binding interactions over time or a conformational analysis of its complex with a biological target.

Quantum Chemical Calculations

There is no specific literature detailing quantum chemical calculations, such as Density Functional Theory (DFT), for this compound. Such calculations would provide insights into the molecule's electronic structure, orbital energies, and electrostatic potential, which are fundamental to understanding its reactivity and interaction capabilities. While quantum chemical studies have been conducted on other indole and piperidine-containing compounds, this information is not directly transferable.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. japsonline.commdpi.com The fundamental principle is that the structural features of a molecule, such as its physicochemical, electronic, and steric properties, determine its activity. nih.gov

In the context of this compound, a QSAR study would involve developing a predictive model based on a dataset of structurally similar indole or piperidine (B6355638) derivatives with known biological activities against a specific target. nih.goveurjchem.com Various molecular descriptors, including hydrophobicity (logP), molar refractivity, topological indices, and electronic parameters, would be calculated for each compound. nih.gov Using statistical methods like Multiple Linear Regression (MLR), a model is built to predict the activity of new compounds. eurjchem.com Such models are crucial for optimizing lead compounds and designing new molecules with enhanced potency. japsonline.commdpi.com The quality and predictive power of a QSAR model are rigorously validated using statistical metrics like the coefficient of determination (R²) and cross-validation coefficients (Q²). eurjchem.com

Table 3: Common Descriptor Classes in QSAR Modeling This table is interactive. Click on the headers to sort.

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Physicochemical | logP, Molar Refractivity | Hydrophobicity, steric bulk. |

| Electronic | Hammett constants, Dipole Moment | Electron-donating/withdrawing effects, polarity. |

| Topological | Wiener index, Kier & Hall indices | Molecular size, shape, and branching. |

In Silico ADMET Calculations for Drug-Likeness Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. These predictions help to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. nih.gov

For this compound, various computational tools and servers can be used to predict key ADMET parameters. Important properties include Human Intestinal Absorption (HIA), which predicts oral bioavailability, and Blood-Brain Barrier (BBB) penetration, which is crucial for CNS-targeting drugs. alliedacademies.org Other vital predictions involve interactions with cytochrome P450 (CYP) enzymes, particularly CYP2D6, which is involved in the metabolism of many drugs. japsonline.com Models also assess the potential for hepatotoxicity and plasma protein binding (PPB), which affects the distribution and availability of a drug. japsonline.com Favorable in silico ADMET predictions suggest that a compound is more likely to have acceptable pharmacokinetic behavior in vivo.

Table 4: Key In Silico ADMET Parameters for Drug-Likeness This table is interactive. Click on the headers to sort.

| Parameter | Abbreviation | Importance in Drug Discovery |

|---|---|---|

| Human Intestinal Absorption | HIA | Predicts the extent of absorption after oral administration. alliedacademies.org |

| Blood-Brain Barrier Penetration | BBB | Determines if a compound can enter the central nervous system. alliedacademies.org |

| Cytochrome P450 2D6 Inhibition | CYP2D6 | Assesses potential for drug-drug interactions. japsonline.com |

| Hepatotoxicity | - | Predicts the risk of liver damage. japsonline.com |

Preclinical Pharmacological and Biological Investigations of 1 Phenyl 3 Piperidin 1 Ylmethyl Indole Analogues

In Vitro Studies on Mechanism of Action

The mechanism of action for various indole (B1671886) analogues has been linked to the inhibition of key enzymes involved in pathological processes. For instance, certain 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov Specifically, the m-piperidinyl derivative 3e (ethyl 5-chloro-3-((3-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate) demonstrated an IC₅₀ value of 68 nM, proving to be 1.2-fold more potent than the reference drug erlotinib (B232) (IC₅₀ = 80 nM). nih.gov This highlights the potential of the indole scaffold in designing effective enzyme inhibitors for cancer therapy. nih.gov

In the context of antitubercular research, indole derivatives have been developed as inhibitors of Pks13, a key enzyme in the biosynthesis pathway of mycolic acids, which are crucial for the cell wall structure of Mycobacterium tuberculosis (Mtb). nih.gov Molecular docking studies showed that N-phenylindole derivatives can form hydrogen bonds with key residues D1644 and N1640 within the Pks13-thioesterase (TE) domain. The piperidine (B6355638) ring of these compounds was observed to have van der Waals and stacking interactions with the side chain of residue Y1674. nih.gov One of the most potent compounds, 45 , exhibited a Minimum Inhibitory Concentration (MIC) value of 0.0625 µg/mL against Mtb. nih.gov

Furthermore, other indole analogues have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to inflammatory processes. Molecular docking studies of certain 3-methyl-2-phenyl-1-substituted-indole derivatives correlated well with their in vitro COX inhibition assays, suggesting their potential as anti-inflammatory agents. nih.gov

Analogues of 1-phenyl-3-(piperidin-1-ylmethyl)indole have been extensively studied for their ability to bind to various receptors, indicating their potential as modulators of diverse physiological pathways.

Opioid Receptors: Hybrid molecules combining N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives with enkephalin analogues have been synthesized and evaluated for their opioid receptor binding affinities. nih.govarizona.edu These bivalent ligands demonstrated remarkable binding affinities in the nanomolar to subnanomolar range for both µ (mu) and δ (delta) opioid receptors. nih.govarizona.edu For example, one bivalent ligand exhibited a µ receptor binding affinity of 0.7 nM. nih.gov The introduction of a linker, such as β-alanine, between the small molecule and the enkephalin analogue resulted in highly potent ligands with excellent binding affinities at both µ (0.6–0.9 nM) and δ (0.2–1.2 nM) opioid receptors. arizona.edu

Dopamine (B1211576) and Serotonin (B10506) Receptors: Substituted N-phenylpiperazine analogues have been assessed for their binding affinity and selectivity for D2 and D3 dopamine receptors. mdpi.com Additionally, chiral 3-(piperidin-3-yl)-1H-indole derivatives have been synthesized as serotonin analogues, with a particular interest in their binding to the 5-HT₆ receptor, which is implicated in various central nervous system disorders. nih.gov Radioligand displacement assessments showed that certain N-phenylpiperazine compounds exhibit moderate to high affinity for the 5-HT1A receptor subtype. mdpi.com

Other Receptors: The potential of indole derivatives extends to other receptor types. For instance, 1,3-disubstituted indole derivatives linked with aryl and piperazine (B1678402)/morpholine moieties have been designed to bind to the progesterone (B1679170) receptor, which may serve as a target in hormone receptor-positive breast cancer. chemmethod.com Molecular docking studies of these compounds revealed strong binding interactions, with docking scores ranging from -7.5 to -9.9 kcal/mol. chemmethod.com Substituted indole-5-carboxamides and indole-6-carboxamides have also been identified as potent and selective antagonists of peptidoleukotriene receptors, with one derivative showing subnanomolar affinity. nih.gov

The biological effects of indole analogues are often a result of their ability to modulate specific cellular signaling pathways. In cancer research, these compounds have been shown to interfere with pathways crucial for tumor cell survival and proliferation.

One study on 3-amino-N-phenyl-1H-indazole-1-carboxamides found that the most active compounds could inhibit the growth of numerous neoplastic cell lines, causing a block in the G0-G1 phase of the cell cycle. nih.gov Further analysis revealed that these compounds increased the ratio of underphosphorylated retinoblastoma protein (pRb) to total pRb, indicating an impact on cell cycle regulation. nih.gov

Other indole derivatives have been shown to inhibit the WNT/β-catenin signaling pathway, which is frequently dysregulated in cancers like colorectal cancer. nih.gov A specific (S)-5-chloro-indole-2-carboxamide derivative was found to inhibit the WNT pathway by targeting the Dishevelled 1 (DVL1) protein. nih.gov

In the context of FMS-like tyrosine kinase-3 (FLT3) inhibition, a target in acute myeloid leukemia, pteridin-7(8H)-one derivatives have been studied. The activation of FLT3 leads to a cascade of phosphorylation events that activate oncogenic signal transduction pathways, including STAT5, PI3K/Akt/mTOR, and Ras/Raf/MAPK. By targeting FLT3, these compounds can disrupt these critical survival pathways in cancer cells. mdpi.com

Exploration of Biological Activities in Preclinical Models

Indole derivatives, including those with piperidine moieties, represent an important class of compounds with a broad spectrum of antimicrobial activity. nih.govbiomedpharmajournal.org

Antibacterial Activity: Numerous studies have demonstrated the efficacy of indole analogues against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov New indole derivatives substituted with triazole and thiadiazole moieties have shown promising activity against Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov Certain indole-triazole derivatives were found to be more effective against MRSA than the standard antibiotic ciprofloxacin. nih.gov The mechanism for some indoles may involve the inhibition of the NorA efflux pump, a key contributor to antibiotic resistance in S. aureus. nih.gov Another synthetic indole derivative, SMJ-2, was found to be effective against multidrug-resistant Gram-positive bacteria by inhibiting respiratory metabolism and disrupting membrane potential. scispace.com

Antifungal Activity: The antifungal potential of indole-based compounds has also been well-documented. A series of 1-benzyl-3-(imidazol-1-ylmethyl)indole derivatives were tested against human fungal pathogens. nih.govresearchgate.net Several of these compounds exerted significant antifungal activity against Candida albicans, with MIC values in the range of 1–6 µg/mL. nih.govresearchgate.net Indole derivatives substituted with triazole also showed efficacy against C. albicans and Candida krusei. nih.gov However, activity against Aspergillus fumigatus was generally weaker compared to reference drugs. nih.govresearchgate.net

Antitubercular Activity: Indole derivatives have been extensively explored as potential agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govresearchgate.neteurekaselect.com The indole scaffold is a key component of novel agents targeting enzymes like decaprenylphosphoryl-β-D-ribose2′-epimerase (DprE1) and the trehalose (B1683222) monomycolate transporter MmpL3, which are crucial for the mycobacterial cell wall synthesis. nih.govacs.org A series of 3-phenyl-1H-indoles demonstrated activity against both drug-susceptible and multidrug-resistant (MDR) Mtb strains, suggesting a mechanism of action distinct from first-line drugs. mdpi.com Similarly, N-phenylindole derivatives designed as Pks13 inhibitors have shown high potency, with MIC values as low as 0.0625 µg/mL. nih.gov

| Compound Class | Microorganism | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Indole-thiadiazole (2c) | MRSA | Antibacterial | <6.25 | nih.gov |

| Indole-triazole (3d) | MRSA | Antibacterial | <6.25 | nih.gov |

| Indole-triazole (3d) | S. aureus | Antibacterial | 6.25 | nih.gov |

| Indole-triazole (3d) | C. albicans | Antifungal | 3.125 | nih.gov |

| Indole-triazole (3d) | C. krusei | Antifungal | 3.125 | nih.gov |

| 1-benzyl-3-(imidazol-1-ylmethyl)indoles | C. albicans | Antifungal | 1-6 | nih.govresearchgate.net |

| N-phenylindole derivative (45) | M. tuberculosis | Antitubercular | 0.0625 | nih.gov |

| Indole-2-carboxamide (26) | M. tuberculosis | Antitubercular | 0.012 (μM) | acs.org |

The indole nucleus is a prevalent scaffold in the design of novel anticancer agents due to its ability to interact with various biological targets involved in cancer progression. mdpi.com

A wide range of indole analogues have demonstrated significant antiproliferative effects across diverse human tumor cell lines. A study of new indole–piperidine hybrids functionalized with amide and urea (B33335) linkages revealed potent activity against renal cancer (UO-31), leukemia (RPMI-8226), and breast cancer (MDA-MB-468) cell lines. researchgate.net Specifically, compounds 13b and 13e reduced the growth of UO-31 renal cancer cells by -83.76% and -82.75%, respectively. researchgate.net

Similarly, a series of 5-chloro-indole-2-carboxylate derivatives showed potent antiproliferative activity, with GI₅₀ values ranging from 29 nM to 78 nM against pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cell lines. nih.gov Compound 3e (R = m-piperidin-1-yl) was the most potent, with a mean GI₅₀ of 29 nM, outperforming the reference drug erlotinib. nih.gov

Newly designed pyrazolinyl-indole derivatives also exhibited remarkable cytotoxic activities against nine panels of cancer cell lines, including leukemia, colon, breast, melanoma, and lung cancer. nih.gov Compound HD05 showed a particularly broad range of growth inhibition across all tested cell lines. nih.gov Furthermore, 3-amino-N-phenyl-1H-indazole-1-carboxamides were found to have interesting antiproliferative activity, with the most active compounds inhibiting cell growth at concentrations below 1 µM (as low as 0.0153 µM in SR leukemia). nih.gov The combination of an indole core with other heterocyclic systems, such as 1,2,4-triazole, has also yielded potent anticancer agents, with some hybrids showing strong growth inhibition against multiple cell lines. mdpi.com

| Compound | Compound Class | Cell Line | Cancer Type | Activity (GI₅₀/IC₅₀) | Reference |

|---|---|---|---|---|---|

| 3e | 5-chloro-indole-2-carboxylate | Mean of 4 lines | Pancreatic, Breast, Epithelial | 29 nM (GI₅₀) | nih.gov |

| 3b | 5-chloro-indole-2-carboxylate | - | - | 74 nM (IC₅₀, EGFR) | nih.gov |

| IFMA-4 | phenyl-(1-morpholin-4-ylmethyl)-1H-indol-3-ylmethylene amine | MCF-7 | Breast | 37.13 μg/mL (IC₅₀) | chemmethod.com |

| IFMA-5 | phenyl-(1-morpholin-4-ylmethyl)-1H-indol-3-ylmethylene amine | MCF-7 | Breast | 40.94 μg/mL (IC₅₀) | chemmethod.com |

| 10d,e | 3-amino-N-phenyl-1H-indazole-1-carboxamide | SR | Leukemia | 0.0153 μM | nih.gov |

| 13b | Indole-piperidine hybrid | UO-31 | Renal | -83.76% growth | researchgate.net |

| 13e | Indole-piperidine hybrid | UO-31 | Renal | -82.75% growth | researchgate.net |

| (S)-1 | (S)-5-chloro-indole-2-carboxamide | HCT116 | Colorectal | 7.1 μM (EC₅₀) | nih.gov |

Anti-inflammatory Effects in Cellular and Animal Models

Analogues of this compound have demonstrated notable anti-inflammatory properties in a variety of preclinical models. These compounds have been investigated for their ability to modulate key inflammatory pathways and mitigate inflammatory responses in both cellular and animal systems.

In cellular models, a synthetic small molecule, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), has been shown to inhibit lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) generation and nitric oxide (NO) release in RAW-264.7 macrophage cells without exhibiting cytotoxicity. nih.gov Furthermore, HMPH significantly reduced the LPS-induced release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in mouse peritoneal macrophages and human peripheral blood mononuclear cells (PBMCs). nih.gov Another study on 3-methyl-2-phenyl-1-substituted-indole derivatives, which are structurally related to the core compound, identified methanesulphonyl derivatives as having the highest in vitro and in vivo anti-inflammatory activities. nih.gov

Animal models have further substantiated the anti-inflammatory potential of these indole analogues. For instance, HMPH was found to attenuate neutrophil infiltration in rat air-pouch and bronchoalveolar lavage models. nih.gov It also reduced levels of myeloperoxidase (MPO), nitrites, and TNF-α in the air-pouch lavage fluid. nih.gov In a carrageenan-induced paw edema model, an acute inflammation model, HMPH demonstrated a reduction in paw inflammation. nih.gov Similarly, the compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) significantly decreased carrageenan-induced paw edema in rats. nih.gov This compound also showed antiproliferative effects in the cotton pellet granuloma test, a model of chronic inflammation. nih.gov

Anti-inflammatory Activity of Indole Analogues

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) | RAW-264.7 cells (in vitro) | Inhibited LPS-induced ROS and NO release; Reduced LPS-induced TNF-α release. | nih.gov |

| 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) | Rat air-pouch model (in vivo) | Attenuated neutrophil infiltration; Reduced MPO, nitrite, and TNF-α. | nih.gov |

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) | Carrageenan-induced paw edema (in vivo) | Decreased paw edema by 61.98%, 80.84%, and 90.32% at 50, 100, and 200 mg/kg respectively. | nih.gov |

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) | Cotton pellet granuloma (in vivo) | Showed a 46.1% antiproliferative effect at 100 mg/kg. | nih.gov |

| Methanesulphonyl derivatives of 3-methyl-2-phenyl-1-substituted-indole | In vitro and in vivo models | Demonstrated the highest anti-inflammatory and analgesic activities in the series. | nih.gov |

Neuroprotective and Central Nervous System Activities (e.g., Anticonvulsant, Antidepressant, Anti-Alzheimer's) in Preclinical Models

Analogues of this compound have shown a range of activities within the central nervous system, including neuroprotective, anticonvulsant, and antidepressant-like effects in preclinical studies.

Neuroprotective and Anti-Alzheimer's Activity:

Several indole-based compounds have been designed and evaluated as potential agents for Alzheimer's disease. nih.gov These compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov For instance, certain indole derivatives exhibited dual AChE/BuChE inhibitory activities in the nanomolar range. nih.gov Some compounds also demonstrated the ability to inhibit the self-induced aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov In studies using neuroblastoma cells, indole derivatives have shown protective effects against oxidative stress. nih.gov For example, piperine (B192125), a natural indole alkaloid, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease by exerting antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.govresearchgate.net

Anticonvulsant Activity:

A number of N-1-phenyl-3-substituted phenyl indolo (2, 3) imidazole (B134444) derivatives have been synthesized and screened for their anticonvulsant activity using the maximal electroshock seizure (MES) method. scialert.net Certain compounds within this series showed highly significant anticonvulsant activity. scialert.net Other studies on new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives also revealed anticonvulsant properties, particularly in the MES seizure model. nih.gov The anticonvulsant activity of some pyrrolidine-2,5-dione derivatives was found to be dependent on the type of linker between the core ring and a cyclic amine moiety. mdpi.com

Antidepressant Activity:

The antidepressant potential of indole analogues has also been explored. In one study, a few 1-ethyl acetate-2-phenylindole derivatives were assessed in the forced swim test and tail suspension test, where they were found to significantly reduce the immobility of mice. researchgate.net Another series of piperazine analogues of indole-2-carboxamides were identified as 5-HT3 receptor antagonists and demonstrated significant antidepressant-like activity in the mouse forced swim test. nih.gov

CNS Activities of Indole Analogues

| Activity | Compound Class | Model | Key Findings | Reference |

|---|---|---|---|---|

| Anti-Alzheimer's | Indole-based compounds | In vitro enzyme inhibition assays | Dual AChE/BuChE inhibitory activities. | nih.gov |

| Neuroprotection | Piperine | MPTP-induced Parkinson's mouse model | Attenuated motor deficits and cognitive impairment; protected dopaminergic neurons. | nih.govresearchgate.net |

| Anticonvulsant | N-1-phenyl-3-substituted phenyl indolo (2, 3) imidazole derivatives | Maximal electroshock seizure (MES) test | Compounds 1b and 1c showed highly significant activity. | scialert.net |

| Anticonvulsant | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES seizure model | Showed anticonvulsant protection. | nih.gov |

| Antidepressant | 1-ethyl acetate-2-phenylindole derivatives | Forced swim test and tail suspension test | Significantly reduced immobility in mice. | researchgate.net |

| Antidepressant | Piperazine analogues of indole-2-carboxamides | Mouse forced swim test | Demonstrated significant reduction in immobility. | nih.gov |

Antiviral Activity (e.g., Anti-HIV) in Preclinical Models

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry and has been a foundation for the development of various antiviral agents, including those with anti-HIV activity. frontiersin.org Analogues of this compound have been investigated for their potential to inhibit viral replication, with a significant focus on the human immunodeficiency virus (HIV).

Several studies have reported the synthesis and anti-HIV activity of various indole derivatives. For instance, a series of piperazinone phenylalanine derivatives with a terminal indole ring showed moderate anti-HIV-1 activity. nih.gov In this series, compounds with an unsubstituted indole ring or an electron-donating substituent on the indole ring exhibited mid-range efficacy and low toxicity. nih.gov Another study focused on phenylalanine derivatives as HIV-1 capsid inhibitors, where a 4-methoxy-N-methylaniline substituted phenylalanine and an indolin-5-amine (B94476) substituted phenylalanine displayed notable anti-HIV-1 activity. nih.gov

The mechanism of action for some of these anti-HIV indole analogues has been linked to the inhibition of the HIV-1 capsid (CA) protein, which plays multiple roles in the viral life cycle. nih.govnih.govdoaj.org Surface plasmon resonance (SPR) binding assays have demonstrated that some of these compounds preferentially bind to the CA hexamer rather than the monomer, similar to the lead compound PF-74. nih.govdoaj.org

Anti-HIV Activity of Indole Analogues

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| Piperazinone phenylalanine derivatives with terminal indole | HIV-1 Capsid (CA) | Moderate anti-HIV-1 activity; EC50 values in the micromolar range. | nih.gov |

| Phenylalanine derivatives | HIV-1 Capsid (CA) | Compounds II-13c and V-25i showed EC50 values of 5.14 µM and 2.57 µM, respectively. | nih.gov |

| Pyrimido[5,4-b]indole derivatives | HIV-1 Reverse Transcriptase | Activity is promoted by substitution at positions 2 and 4, and electron-releasing groups at positions 7 and 8. | researchgate.net |

Antidiabetic Activity in Preclinical Models

While the primary focus of research on this compound analogues has been on their anti-inflammatory, CNS, and antiviral activities, some studies have suggested their potential as antidiabetic agents. The indole nucleus is a versatile scaffold that has been incorporated into molecules with a wide range of biological activities, including antidiabetic effects. mdpi.com

Research into the antidiabetic properties of specific this compound analogues is still emerging. However, the broader class of indole derivatives has been explored for this therapeutic application. The diverse biological activities associated with the indole ring suggest that modifications to the this compound structure could yield compounds with significant antidiabetic potential. Further preclinical studies are necessary to fully elucidate the antidiabetic efficacy and mechanism of action of this specific class of compounds.

Target Identification and Validation in Preclinical Contexts

Specific Protein Targets (e.g., Kinases, Receptors, Enzymes)

The diverse pharmacological effects of this compound analogues can be attributed to their interactions with a variety of specific protein targets.

Enzymes:

A significant target for the anti-inflammatory and analgesic effects of these compounds is the cyclooxygenase (COX) enzyme, with some derivatives showing inhibitory activity against both COX-1 and COX-2. nih.gov For their potential anti-Alzheimer's activity, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have been identified as key enzyme targets. nih.govnih.gov In the context of antiviral activity, HIV-1 reverse transcriptase and the HIV-1 capsid (CA) protein are important targets. nih.govnih.govdoaj.orgresearchgate.net For antitubercular activity, Polyketide synthase 13 (Pks13) has been identified as a target. nih.gov

Receptors:

In the central nervous system, some indole analogues have shown affinity for serotonin receptors, specifically acting as 5-HT3 receptor antagonists, which is linked to their antidepressant-like effects. nih.gov Opioid receptors (μ and δ) have also been identified as targets for some enkephalin analogues incorporating N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives. nih.gov

Protein Targets of Indole Analogues

| Target Class | Specific Target | Associated Activity | Reference |

|---|---|---|---|

| Enzyme | Cyclooxygenase (COX-1, COX-2) | Anti-inflammatory | nih.gov |

| Enzyme | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Anti-Alzheimer's | nih.govnih.gov |

| Protein | HIV-1 Capsid (CA) | Anti-HIV | nih.govnih.govdoaj.org |

| Enzyme | HIV-1 Reverse Transcriptase | Anti-HIV | researchgate.net |

| Enzyme | Polyketide synthase 13 (Pks13) | Antitubercular | nih.gov |

| Receptor | 5-HT3 Receptor | Antidepressant | nih.gov |

| Receptor | Opioid Receptors (μ, δ) | Analgesic | nih.gov |

Cellular Pathways Affected by the Compound

The interaction of this compound analogues with their protein targets leads to the modulation of various cellular pathways, which underlies their observed pharmacological effects.

In the context of inflammation, these compounds can interfere with signaling pathways that lead to the production of pro-inflammatory mediators. For example, by inhibiting COX enzymes, they can block the synthesis of prostaglandins. nih.gov Their ability to reduce the release of TNF-α and NO in macrophages suggests an impact on the NF-κB signaling pathway, a critical regulator of inflammatory responses. nih.gov

The neuroprotective effects of these compounds are linked to their ability to counteract oxidative stress and apoptosis. nih.govresearchgate.net Piperine, for instance, has been shown to maintain the balance of Bcl-2/Bax, key regulators of the apoptotic pathway. nih.gov The anti-Alzheimer's potential of these analogues is associated with the cholinergic pathway through the inhibition of AChE and BuChE, as well as pathways involved in β-amyloid aggregation. nih.govnih.gov

The antiviral activity against HIV involves the disruption of critical steps in the viral life cycle. By targeting the HIV-1 capsid protein, these compounds can interfere with capsid assembly and disassembly, which are essential for viral replication. nih.govnih.govdoaj.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Diversity and Efficiency

The future synthesis of 1-phenyl-3-(piperidin-1-ylmethyl)indole and its derivatives will prioritize efficiency, diversity, and sustainability. While classical methods like the Mannich reaction following indole (B1671886) core formation have been effective, researchers are now exploring more advanced strategies to streamline production and expand chemical space.

Key future directions include:

Convergent Synthesis: Developing convergent strategies where the N-phenylindole and the piperidin-1-ylmethyl moieties are synthesized separately and then coupled in a late-stage reaction. This approach allows for greater modularity, enabling the rapid generation of a diverse library of analogs by simply varying the final coupling partners. nih.gov

One-Pot Reactions: Expanding on existing one-pot procedures to combine multiple synthetic steps into a single, efficient process. This minimizes intermediate isolation, reduces waste, and lowers production costs.

Biocatalysis and Flow Chemistry: Incorporating enzymatic catalysts and continuous flow manufacturing processes can lead to more stereoselective, higher-yielding, and environmentally friendly syntheses. news-medical.net Recent advancements in biocatalytic C-H oxidation, for example, offer a powerful tool for simplifying the construction of complex piperidines. news-medical.net

Complexity-to-Diversity (Ctd) Strategies: Utilizing complex, nature-inspired indole monoterpenoids as starting points to generate novel scaffolds through ring-distortion pathways. mdpi.comresearchgate.net This can produce structurally unique derivatives that are inaccessible through traditional synthetic routes.

| Strategy | Description | Potential Advantages | Challenges |

|---|---|---|---|

| Linear Synthesis (Classical) | Step-by-step construction of the molecule, often involving indole formation followed by a Mannich reaction. | Well-established and reliable for specific targets. | Time-consuming, lower overall yield, limited diversity. |

| Convergent Synthesis | Independent synthesis of key fragments followed by late-stage coupling. nih.gov | High efficiency, modularity, rapid library generation. | Requires robust and high-yielding coupling reactions. |

| One-Pot Reactions | Multiple reaction steps are performed in a single reaction vessel. | Reduced workup, less solvent waste, improved atom economy. | Requires compatible reaction conditions for all steps. |

| Biocatalysis | Use of enzymes to catalyze specific reactions, such as C-H oxidation. news-medical.net | High stereoselectivity, mild reaction conditions, environmentally friendly. news-medical.net | Enzyme stability and availability can be limitations. |

Exploration of New Biological Targets and Disease Indications

The indole-piperidine scaffold has already demonstrated activity against a range of biological targets, particularly in the realms of neurodegenerative diseases and cancer. researchgate.netmdpi.com Future research will aim to broaden this therapeutic scope by investigating novel targets and disease pathways.

Emerging areas of exploration include:

Neuroinflammation and Neurodegeneration: Beyond established targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), new derivatives could be designed to modulate pathways involved in neuroinflammation, oxidative stress, and protein aggregation, which are central to diseases like Parkinson's and Alzheimer's. researchgate.netnih.gov Targets such as monoamine oxidase B (MAO-B) and protein kinases involved in tau hyperphosphorylation are of significant interest. nih.gov

Oncology: The scaffold's utility in cancer treatment can be expanded by targeting novel protein kinases, components of the PI3K/AKT/mTOR pathway, and regulators of angiogenesis and metastasis. mdpi.comresearchgate.netnih.gov Given the multifactorial nature of cancer, developing compounds that hit multiple oncogenic pathways is a promising strategy. nih.gov

Metabolic and Inflammatory Disorders: The structural versatility of the indole moiety suggests potential applications in metabolic diseases by targeting enzymes like dipeptidyl peptidase IV (DPP-IV) or in chronic inflammatory conditions by modulating targets such as cyclooxygenase (COX) enzymes.

| Disease Area | Established Targets | Emerging/Potential Targets | Therapeutic Rationale |

|---|---|---|---|

| Neurodegeneration | AChE, BuChE nih.gov | MAO-B, GSK-3β, PERK, 5-HT6R nih.gov | Modulating neurotransmission, reducing oxidative stress, and preventing protein aggregation. |

| Cancer | Tubulin, VEGFR, EGFR researchgate.net | PI3K/AKT/mTOR pathway proteins, MDM2, MMPs researchgate.netnih.gov | Inhibiting cell proliferation, angiogenesis, and inducing apoptosis. |

| Inflammatory Diseases | COX enzymes nih.gov | TNF-α, IL-1β, NLRP3 Inflammasome | Reducing pro-inflammatory cytokine production and inflammasome activation. |

| Infectious Diseases | Mtb Pks13 | Viral reverse transcriptase, bacterial cell wall synthesis enzymes | Developing novel anti-infective agents to combat drug resistance. |

Advanced Computational and Artificial Intelligence-Driven Drug Design Approaches

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound derivatives. researchgate.net These computational tools can accelerate the drug discovery pipeline by predicting molecular properties, generating novel structures, and planning efficient synthetic routes. nih.govnih.gov

Future applications in this domain include:

Predictive Modeling: Using ML algorithms to build robust quantitative structure-activity relationship (QSAR) models. These models can rapidly screen virtual libraries of thousands of indole-piperidine analogs to predict their efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, prioritizing the most promising candidates for synthesis. springernature.com

De Novo Design: Employing generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to design entirely new molecules based on the core scaffold. mednexus.org These models can be trained to optimize for specific properties, such as high binding affinity for a target and favorable drug-like characteristics.

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can analyze a target molecule and propose the most efficient and cost-effective synthetic pathways, significantly reducing the time and resources spent in the lab. nih.gov

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully comprehend the biological effects of this compound derivatives, future research will increasingly rely on multi-omics approaches. mdpi.com By integrating data from genomics, proteomics, metabolomics, and lipidomics, scientists can gain a holistic, systems-level view of how these compounds interact with biological systems. nih.govnih.gov

This integrated approach will enable researchers to:

Elucidate Mechanisms of Action: Move beyond identifying a single target to understanding the broader network of pathways modulated by a compound. nih.gov For example, proteomics can identify on- and off-target protein interactions, while metabolomics can reveal downstream changes in cellular metabolism. ajjms.com

Identify Biomarkers: Discover molecular biomarkers that can predict a patient's response to a drug or monitor its therapeutic effect, paving the way for personalized medicine.

Uncover Novel Therapeutic Applications: Analysis of multi-omics data may reveal unexpected changes in biological pathways, suggesting potential new disease indications for the compound library. frontiersin.org

Design and Synthesis of Multi-Targeting Ligands Based on the Indole-Piperidine Scaffold

The complexity of diseases like cancer and Alzheimer's has highlighted the limitations of the "one molecule, one target" paradigm. nih.gov The future of drug design is shifting towards multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple key pathways involved in a disease. nih.govresearchgate.net The this compound scaffold is an ideal starting point for creating such MTDLs.

Strategies for designing MTDLs include:

Pharmacophore Hybridization: Combining the essential structural features of the indole-piperidine scaffold with pharmacophores from other known drugs into a single hybrid molecule. researchgate.net For instance, linking the scaffold to a known kinase inhibitor could create a dual-action agent for cancer therapy.

Rational Design: Using structural biology and computational docking to design a single molecule that can fit into the binding sites of two or more distinct protein targets. nih.gov This approach has been successfully used to create dual inhibitors of AChE and BuChE for Alzheimer's disease. nih.govresearchgate.net

Target Combinations: Exploring novel combinations of targets to achieve synergistic therapeutic effects and overcome drug resistance. springernature.com For complex diseases, targeting both a primary driver and a resistance pathway with a single molecule could offer significant clinical advantages. nih.gov

By pursuing these future directions, the scientific community can continue to build upon the therapeutic promise of the this compound scaffold, translating its versatile chemical properties into innovative treatments for a range of human diseases.

Q & A

Q. What are the common synthetic routes for 1-phenyl-3-(piperidin-1-ylmethyl)indole, and how are intermediates characterized?

The compound is synthesized via Mannich-type reactions, where an indole derivative reacts with piperidine and formaldehyde in glacial acetic acid. For example, 3-(piperidin-1-ylmethyl)indole derivatives are prepared by condensing indole precursors with piperidine and formaldehyde, achieving yields up to 97% . Key intermediates are characterized using -NMR, -NMR, and elemental analysis. For instance, -NMR of similar compounds (e.g., compound 23 in ) shows diagnostic peaks for the piperidinylmethyl group (δ 3.60 ppm, singlet for CH) and aromatic protons (δ 7.30–7.14 ppm) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- and -NMR are essential for verifying substituent positions. The piperidinylmethyl group exhibits distinct signals: -NMR shows a singlet for the CH bridge (δ 3.60–3.68 ppm), while -NMR confirms quaternary carbons (e.g., δ 51.0 ppm for NCH) . IR spectroscopy identifies functional groups (e.g., C=N stretches at 1653 cm in related indole derivatives) . Elemental analysis validates purity (e.g., C: 70.36%, H: 6.86% for oxalate salts) .

Q. How does the substitution pattern on the indole core influence reactivity?

Substituents at the 1- and 3-positions modulate electronic and steric effects. For example, propargyl groups at the 1-position (e.g., compound 32 in ) increase steric bulk, requiring modified purification steps (e.g., direct use as an oil without chromatography) . Electron-donating groups (e.g., methyl at the 5-position) enhance stability during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization involves:

- Solvent choice : Glacial acetic acid enhances protonation of intermediates, accelerating Mannich reactions .

- Molar ratios : A 1:1 ratio of indole:piperidine:formaldehyde minimizes side products .

- Temperature control : Room-temperature reactions prevent decomposition of formaldehyde adducts .

For example, compound 32 achieves 96% yield under these conditions .

Q. How do structural modifications (e.g., piperidine vs. pyridine) affect biological activity?

Replacing piperidine with pyridine fragments alters receptor binding. In , a 3-(piperidinylmethyl)indole derivative acts as a ligand for opioid receptors, with the piperidine nitrogen critical for H-bonding interactions . Conversely, pyridine-containing analogs (e.g., in ) show reduced activity due to weaker basicity .

Q. How can computational methods predict the pharmacological potential of this compound?

Docking studies using crystal structures (e.g., ’s X-ray data) model interactions with targets like opioid receptors. Molecular dynamics simulations assess stability of the piperidinylmethyl group in hydrophobic pockets . QSAR models correlate substituent electronegativity with binding affinity (e.g., electron-withdrawing groups improve solubility but reduce receptor occupancy) .

Q. How should researchers address contradictions in reported synthetic yields or characterization data?

- Reproducibility checks : Replicate procedures from (97% yield) and (96% yield) under identical conditions.

- Advanced analytics : Use high-resolution MS or 2D NMR (e.g., HSQC) to resolve discrepancies in peak assignments .

- Reaction monitoring : In situ IR tracks formaldehyde consumption to identify incomplete reactions .

Methodological Guidance

Q. What purification strategies are recommended for polar indole derivatives?

- Salt formation : Oxalate salts (e.g., in ) crystallize polar compounds, enabling filtration-based purification .

- Column chromatography : Use silica gel with EtOAc/hexane (3:7) for intermediates .

Q. How can stability issues during storage be mitigated?

- Lyophilization : Freeze-dry hydrochloride salts to prevent hydrolysis .

- Inert atmosphere : Store under argon to avoid oxidation of the indole NH group .

Q. What in vitro assays are suitable for evaluating bioactivity?

- Radioligand binding assays : Test affinity for opioid receptors using -naltrindole .

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2) to screen for antiproliferative effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.